molecular formula C11H13NO2 B13664866 Ethyl 3-(5-Methyl-2-pyridyl)acrylate

Ethyl 3-(5-Methyl-2-pyridyl)acrylate

Cat. No.: B13664866
M. Wt: 191.23 g/mol
InChI Key: MNWGHICRWMFWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(5-Methyl-2-pyridyl)acrylate is an organic compound with the molecular formula C11H13NO2. It is a derivative of pyridine, featuring an ethyl ester group attached to an acrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(5-Methyl-2-pyridyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(5-Methyl-2-pyridyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-(5-Methyl-2-pyridyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(5-Methyl-2-pyridyl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, while the pyridine ring can participate in coordination with metal ions or hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 3-(5-methylpyridin-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-14-11(13)7-6-10-5-4-9(2)8-12-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWGHICRWMFWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=NC=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.